
Dfhbi 1T
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Übersicht
Beschreibung
DFHBI 1T is a membrane-permeable RNA aptamer-activated fluorescence probe. Its fluorescence spectra are optimized for live-cell imaging using the GFP filter. When bound to RNA aptamers (such as Spinach, Spinach2, iSpinach, or Broccoli), this compound emits specific fluorescence while maintaining low background fluorescence .
Vorbereitungsmethoden
DFHBI 1T can be synthesized through the following steps:
Chemical Structure: this compound is a 1,1,1-trifluoroethyl derivative of the DFHBI fluorophore.
Synthetic Routes: The synthetic route involves introducing the trifluoroethyl group to the parent DFHBI compound.
Reaction Conditions: Specific reaction conditions and reagents are proprietary, but the compound is commercially available.
Industrial Production: Industrial-scale production methods are not widely disclosed, but this compound is available for research purposes.
Analyse Chemischer Reaktionen
DFHBI 1T unterliegt bei der Bindung an RNA-Aptamere spezifischen Reaktionen:
Bindung: this compound bindet mit hoher Affinität (Kd = 45 nM) an RNA-Aptamere (z. B. Spinach2, Broccoli).
Fluoreszenzaktivierung: Nach der Bindung zeigt this compound Fluoreszenz (ex/em = 447 nm/501 nm für Spinach2-DFHBI 1T und ex/em = 472 nm/507 nm für Broccoli-DFHBI 1T)
Unterdrückung der Hintergrundfluoreszenz: Die geringe Hintergrundfluoreszenz sorgt für eine präzise RNA-Bildgebung.
Wissenschaftliche Forschungsanwendungen
RNA Imaging and Sensing
DFHBI-1T has been primarily utilized for RNA imaging in living cells. It binds to RNA aptamers, allowing researchers to visualize RNA dynamics in real-time. For instance, the Squash:DFHBI-1T complex has been developed as a near-infrared sensor for detecting non-coding RNAs and small molecules in mammalian cells . This application is pivotal for studying gene expression and RNA modifications.
Case Study:
A study demonstrated the use of DFHBI-1T in combination with the Broccoli aptamer to monitor RNA modifications by methyltransferases. The results showed a three-fold increase in fluorescence when using a modified aptamer, indicating the compound's effectiveness as a tool for high-throughput screening of RNA-modifying enzymes .
Fluorescent RNA Aptamers
DFHBI-1T serves as a fluorescent reporter in RNA light-up aptamers. These aptamers mimic green fluorescent proteins and are used to characterize biological processes within living cells. The high signal-to-noise ratio of DFHBI-1T enhances its suitability for transcriptional reporters, enabling detailed gene expression analysis .
Data Table 1: Fluorescence Properties of DFHBI-1T with Different Aptamers
Aptamer | Peak Excitation (nm) | Peak Emission (nm) | Binding Affinity (Kd) |
---|---|---|---|
Spinach2 | 482 | 505 | 45 nM |
Broccoli | 482 | 505 | Not specified |
Squash | 482 | 654 | Not specified |
Antimicrobial Research
Recent studies have explored the use of DFHBI-1T in microbial systematics, where it aids in identifying and characterizing microbial species through fluorescence-based methods. The compound has shown potential against various bacterial strains, enhancing the detection capabilities of antimicrobial agents .
Case Study:
Research indicated that combining DFHBI-1T with secondary metabolites from marine bacteria resulted in improved antimicrobial activity against resistant strains such as Escherichia coli and Staphylococcus aureus, showcasing its utility in developing new therapeutic strategies .
Technical Considerations
When utilizing DFHBI-1T for live-cell imaging, it is essential to optimize its concentration to achieve maximum fluorescence without cytotoxic effects. Studies have identified optimal concentrations ranging from 80 to 160 μM for effective imaging without impacting cell viability .
Wirkmechanismus
The exact mechanism by which DFHBI 1T interacts with RNA aptamers remains an active area of research. It likely involves specific binding to RNA secondary structures, leading to fluorescence activation.
Vergleich Mit ähnlichen Verbindungen
DFHBI 1T zeichnet sich durch seine Membranpermeabilität und spezifische RNA-Bindungseigenschaften aus. Ähnliche Verbindungen umfassen DFHBI-2T, das strukturelle Merkmale teilt, sich aber in den Fluoreszenzeigenschaften unterscheidet .
Biologische Aktivität
DFHBI 1T is a fluorogenic compound that serves as a mimic of the green fluorescent protein (GFP) fluorophore, primarily used for imaging RNA in living cells. Its biological activity is characterized by its ability to bind specifically to RNA aptamers, such as Spinach2 and Broccoli, leading to fluorescence activation. This article delves into the detailed biological activity of this compound, supported by data tables, case studies, and research findings.
This compound exhibits fluorescence when bound to specific RNA aptamers. The binding affinity varies among different aptamers, with a notable dissociation constant (Kd) of approximately 45 nM for the Squash aptamer and around 0.32 µM for the Lettuce aptamer . The fluorescence characteristics of this compound include:
- Peak Excitation Maxima : 482 nm
- Peak Emission : 505 nm when bound to Spinach2
- Fluorescence Activation : Enhanced specificity and reduced background fluorescence compared to other fluorophores .
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound with various RNA aptamers:
Aptamer | Dissociation Constant (Kd) | Fluorescence Activation |
---|---|---|
Spinach2 | Not specified | High |
Broccoli | Not specified | Moderate |
Squash | 45 nM | High |
Lettuce | 0.32 µM | High |
Case Study: Fluorescence Activation in Living Cells
In a study conducted by Passalacqua et al., the effects of this compound on RNA aptamers were evaluated across various concentrations. The optimal concentration for fluorescence activation was determined to be between 80 and 160 µM, with significant fluorescence observed at concentrations above 40 µM . Importantly, this compound was found to be non-cytotoxic at varying concentrations, indicating its suitability for live-cell imaging applications.
Mutagenesis Studies
Further investigations into the structural dynamics of this compound binding revealed critical nucleobases that interact with the chromophore. For instance, mutations at specific positions in the Lettuce aptamer significantly affected fluorescence intensity, demonstrating that precise interactions are crucial for optimal performance . The study highlighted that certain mutations could enhance brightness by up to 45% compared to canonical constructs.
Applications in Biotechnological Research
This compound is extensively utilized in various biotechnological applications:
- RNA Imaging : Its ability to selectively bind RNA allows researchers to visualize RNA dynamics in real-time within living cells.
- Gene Expression Studies : By employing high-copy plasmids, significant activation of fluorescence signals can be achieved, facilitating gene expression analysis .
- Development of Fluorogenic Aptamers : The compound plays a pivotal role in developing new fluorogenic aptamers with improved stability and fluorescence properties .
Eigenschaften
IUPAC Name |
(5Z)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-2-methyl-3-(2,2,2-trifluoroethyl)imidazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F5N2O2/c1-6-19-10(12(22)20(6)5-13(16,17)18)4-7-2-8(14)11(21)9(15)3-7/h2-4,21H,5H2,1H3/b10-4- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYCLBWNRONMQC-WMZJFQQLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC(=C(C(=C2)F)O)F)C(=O)N1CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC(=C(C(=C2)F)O)F)/C(=O)N1CC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F5N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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